molecular formula C21H17N3O2S B2899850 N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide CAS No. 886904-18-3

N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2899850
CAS RN: 886904-18-3
M. Wt: 375.45
InChI Key: IUSAPFJFGSQERG-UHFFFAOYSA-N
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Description

The compound “N-(benzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide” is a novel derivative synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . It has been evaluated for anti-inflammatory activity .


Synthesis Analysis

The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions involving coupling, substitution, and treatment with various reagents .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 485.0658 as determined by MS (ESI) analysis . The 1H NMR (DMSO-d6, 500 MHz) spectrum shows peaks at δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H) .

Scientific Research Applications

Anti-Inflammatory Applications

The compound has been studied for its potential anti-inflammatory properties. Research indicates that derivatives of this compound, particularly those with a methoxy group at the sixth position in the benzothiazole ring, have shown high inhibition values for COX-1 and excellent selectivity indices for COX-2 . This suggests a promising avenue for the development of new anti-inflammatory drugs.

Anti-Tubercular Activity

Benzothiazole derivatives, including those related to the compound , have been synthesized and evaluated for their anti-tubercular properties . These compounds have shown better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs, highlighting their potential as new anti-tubercular agents.

Antibacterial Properties

Novel derivatives of the compound have been synthesized and assessed for their antibacterial efficacy . Some of these derivatives have demonstrated promising activity against various bacterial strains, including Staphylococcus aureus, indicating the compound’s potential as a scaffold for developing new antibacterial agents.

Quorum Sensing Inhibition

The compound has been part of a library of molecules designed to inhibit quorum sensing in Gram-negative bacteria . Quorum sensing inhibitors are a new class of drugs that can disrupt bacterial communication pathways, offering a novel approach to combat bacterial infections without promoting antibiotic resistance.

Anticancer Research

Benzothiazole derivatives are known for their diverse biological activities, including anticancer properties . The compound could serve as a lead structure for the development of new anticancer drugs, given the benzothiazole moiety’s significance in medicinal chemistry.

Pharmacokinetic Profile

The compound and its derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations to determine their pharmacokinetic profiles . This is crucial for understanding the compound’s behavior in the human body and its potential as a drug candidate.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-26-18-11-4-2-9-16(18)20(25)24(14-15-8-6-7-13-22-15)21-23-17-10-3-5-12-19(17)27-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSAPFJFGSQERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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